

Methyl 3-iodoisonicotinate: A Versatile Intermediate for Chemical Synthesis

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Compound of Interest

Compound Name: **Methyl 3-iodoisonicotinate**

Cat. No.: **B071392**

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **Methyl 3-iodoisonicotinate** is a halogenated pyridine derivative that serves as a crucial building block in organic synthesis. Its unique electronic and structural properties, arising from the presence of an electron-withdrawing ester group and a readily displaceable iodine atom on the pyridine ring, make it a valuable precursor for the construction of complex molecular architectures. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

Methyl 3-iodoisonicotinate is a white crystalline solid with the chemical formula $C_7H_6INO_2$ and a molecular weight of 263.03 g/mol .[\[1\]](#) Key physicochemical data are summarized in the table below.

Property	Value	Reference
Molecular Formula	$C_7H_6INO_2$	[1]
Molecular Weight	263.03 g/mol	[1]
Appearance	White crystalline solid	[1]
CAS Number	188677-49-8	

Synthesis of Methyl 3-iodoisonicotinate

A common and effective method for the synthesis of **Methyl 3-iodoisonicotinate** is through a Sandmeyer-type reaction, starting from the readily available Methyl 3-aminoisonicotinate. This transformation involves the diazotization of the amino group followed by displacement with an iodide salt.

Experimental Protocol: Synthesis via Sandmeyer Reaction

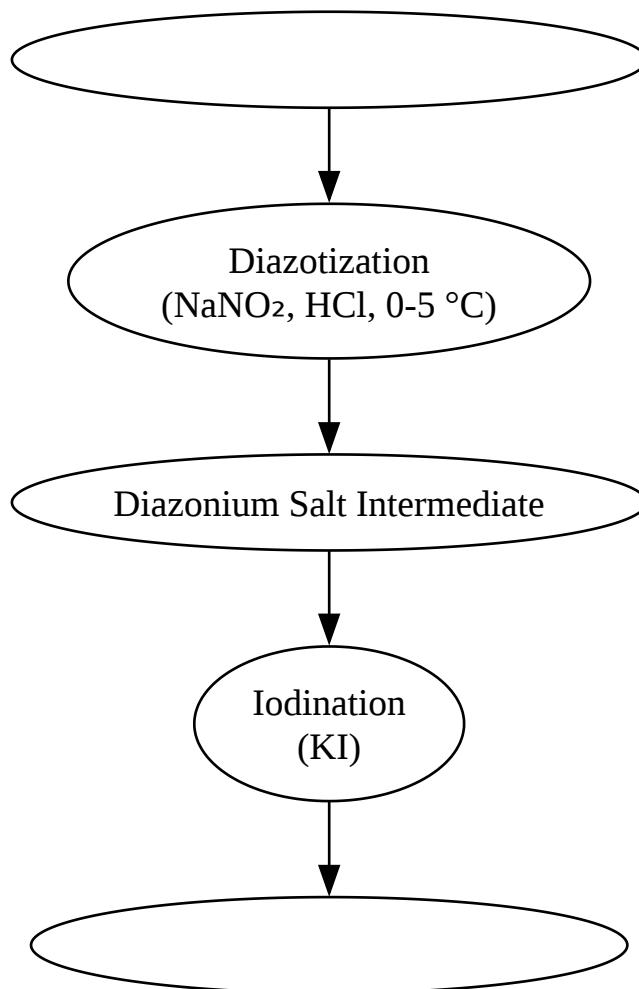
Materials:

- Methyl 3-aminoisonicotinate
- Hydrochloric acid (HCl)
- Sodium nitrite (NaNO_2)
- Potassium iodide (KI)
- Dichloromethane (CH_2Cl_2)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Diazotization:** Methyl 3-aminoisonicotinate is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
- **Iodination:** A solution of potassium iodide in water is added to the freshly prepared diazonium salt solution. The reaction mixture is then allowed to warm to room temperature and stirred for several hours, during which the evolution of nitrogen gas is observed.

- Work-up and Purification: The reaction mixture is extracted with dichloromethane. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford **Methyl 3-iodoisocitinate**.



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Applications in Cross-Coupling Reactions

The carbon-iodine bond in **Methyl 3-iodoisocitinate** is highly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its utility as a chemical intermediate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of biaryl compounds. **Methyl 3-iodoisoinicotinate** readily couples with a variety of aryl and heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base.

Materials:

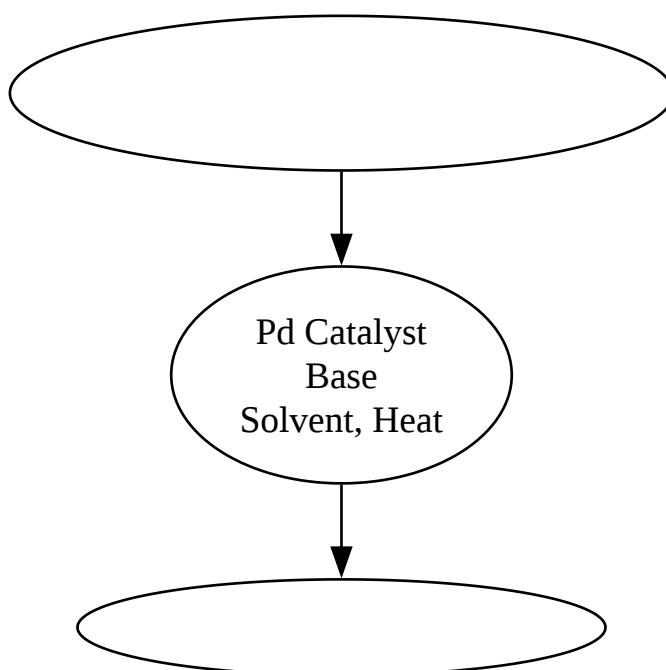
- **Methyl 3-iodoisoinicotinate**
- 4-Methoxyphenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Toluene
- Water

Procedure:

- A mixture of **Methyl 3-iodoisoinicotinate**, 4-methoxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate is placed in a reaction flask.
- Toluene and water are added, and the mixture is degassed with nitrogen or argon for 15-20 minutes.
- The reaction mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC or GC-MS).
- After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- The crude product is purified by column chromatography to yield the corresponding biaryl product.

Entry	Arylboronic Acid	Catalyst	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylboronic acid	Pd(PPh ₃) ₄	K ₂ CO ₃	Toluene/H ₂ O	100	12	85
2	4-Methoxyphenylboronic acid	Pd(OAc) ₂ /PPh ₃	Cs ₂ CO ₃	Dioxane/H ₂ O	90	10	92
3	3-Thienylboronic acid	PdCl ₂ (dpff)	Na ₂ CO ₃	DME/H ₂ O	85	16	78

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Sonogashira Coupling

The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. **Methyl 3-iodoisonicotinate** is an excellent substrate for this reaction.

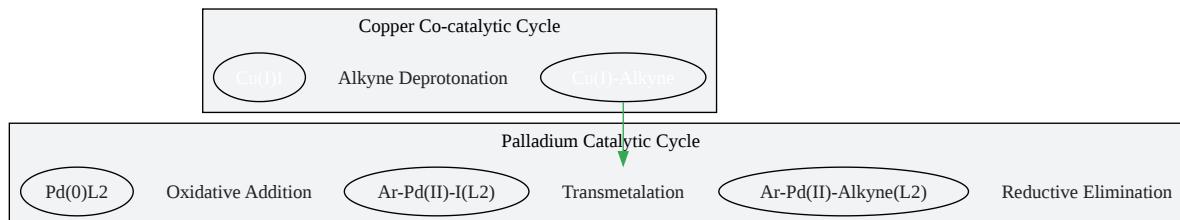
Materials:

- **Methyl 3-iodoisonicotinate**
- Phenylacetylene
- Bis(triphenylphosphine)palladium(II) chloride ($\text{PdCl}_2(\text{PPh}_3)_2$)
- Copper(I) iodide (CuI)
- Triethylamine (Et_3N)
- Tetrahydrofuran (THF)

Procedure:

- To a solution of **Methyl 3-iodoisonicotinate** in a mixture of THF and triethylamine are added bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide under an inert atmosphere.
- Phenylacetylene is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature until completion.
- The reaction is quenched by the addition of water, and the product is extracted with an organic solvent.
- The combined organic layers are washed, dried, and concentrated.
- Purification by column chromatography yields the alkynylated product.

Entry	Alkyne	Pd Catalyst	Cu Co-catalyst	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylacetylene	PdCl ₂ (PPh ₃) ₂	CuI	Et ₃ N	THF	25	6	95
2	Trimethylsilylacetylene	Pd(PPh ₃) ₄	CuI	Diisopropylamine	DMF	50	8	88
3	1-Heptyne	Pd(OAc) ₂ /PPh ₃	CuI	Piperidine	Acetonitrile	60	12	82

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Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. **Methyl 3-iodoisonicotinate** can be effectively used in this reaction to introduce a vinyl group at the 3-position of the pyridine ring.

Materials:

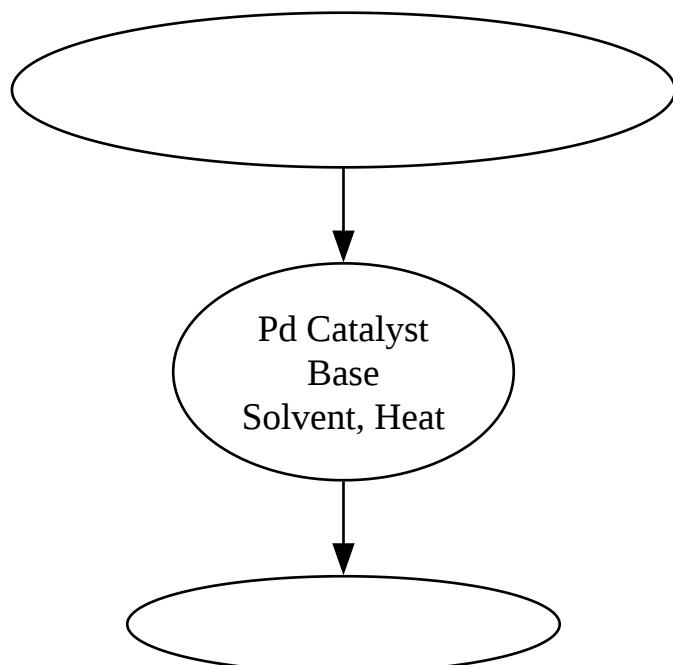
- **Methyl 3-iodoisonicotinate**

- Ethyl acrylate
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Tri(*o*-tolyl)phosphine ($\text{P}(\text{o-tol})_3$)
- Triethylamine (Et_3N)
- N,N-Dimethylformamide (DMF)

Procedure:

- A mixture of **Methyl 3-iodoisocitinate**, palladium(II) acetate, and tri(*o*-tolyl)phosphine in DMF is prepared in a reaction vessel.
- Triethylamine and ethyl acrylate are added, and the mixture is heated under an inert atmosphere.
- The progress of the reaction is monitored by an appropriate analytical technique.
- Upon completion, the reaction is cooled, diluted with water, and extracted.
- The organic extracts are combined, washed, dried, and the solvent is removed.
- The residue is purified by chromatography to give the desired substituted alkene.

Entry	Alkene	Catalyst	Ligand	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Styrene	$\text{Pd}(\text{OAc})_2$	PPh_3	Et_3N	Acetonitrile	80	24	75
2	Ethyl acrylate	$\text{PdCl}_2(\text{PPh}_3)_2$	-	K_2CO_3	DMF	100	18	85
3	n-Butyl acrylate	Pd/C	-	NaOAc	DMA	120	20	68

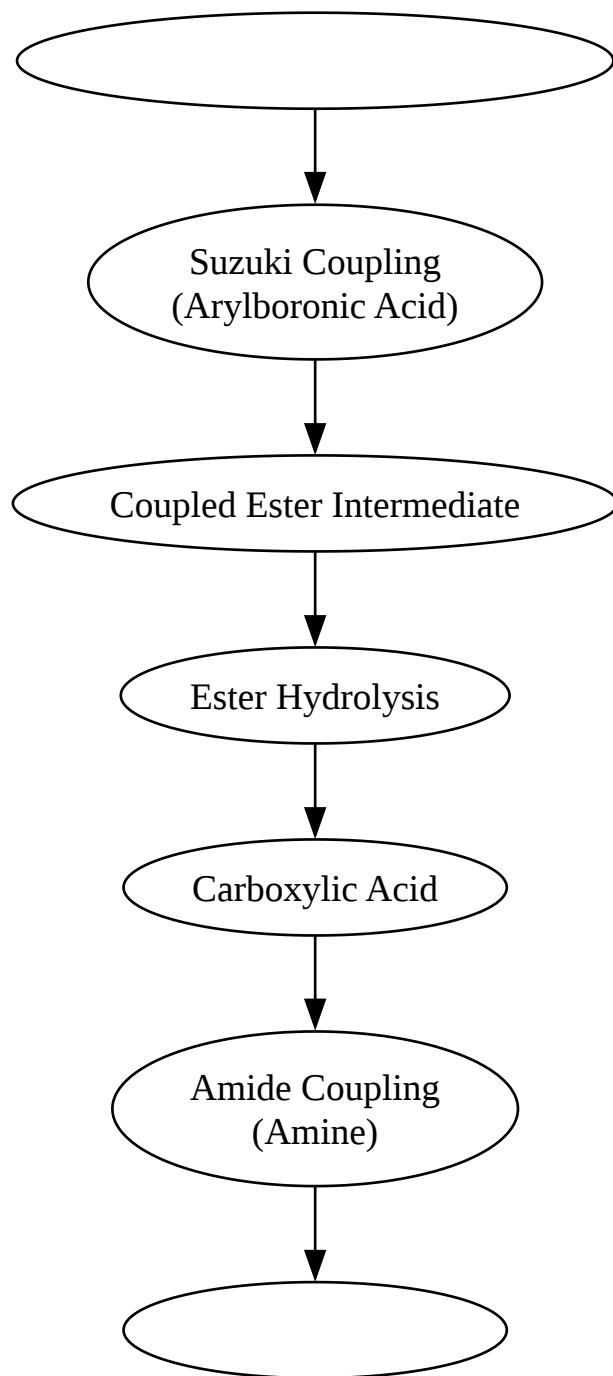


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Application in Drug Discovery: Synthesis of GSK-3 Inhibitors

Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase that has been implicated in a variety of diseases, including Alzheimer's disease, type 2 diabetes, and some forms of cancer. As such, it is an important target for drug discovery. The pyridine scaffold is a common feature in many GSK-3 inhibitors. **Methyl 3-iodoisonicotinate** serves as a key intermediate in the synthesis of potent and selective GSK-3 inhibitors through the introduction of diverse substituents at the 3-position of the pyridine ring via cross-coupling reactions.

A general synthetic strategy involves the Suzuki-Miyaura coupling of **Methyl 3-iodoisonicotinate** with a suitable boronic acid to introduce a key pharmacophore. The resulting ester is then typically converted to an amide to enhance biological activity and modulate physicochemical properties.

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Spectroscopic Data

The structural characterization of **Methyl 3-iodoisonicotinate** is confirmed by various spectroscopic techniques.

Technique	Key Data
¹ H NMR (CDCl ₃ , 400 MHz)	δ 8.95 (s, 1H), 8.60 (d, J = 4.8 Hz, 1H), 7.85 (d, J = 4.8 Hz, 1H), 3.95 (s, 3H)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 164.5, 158.2, 151.8, 142.5, 125.0, 95.8, 53.0
IR (KBr, cm ⁻¹)	3050, 2955, 1730 (C=O), 1570, 1430, 1290, 1120, 750
MS (EI)	m/z 263 (M ⁺), 232, 204, 127, 105, 77

Conclusion

Methyl 3-iodoisonicotinate is a highly valuable and versatile intermediate in modern organic synthesis. Its utility is primarily derived from the reactivity of the carbon-iodine bond in a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions. These transformations provide efficient routes to a wide array of functionalized pyridine derivatives, which are important scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors such as those targeting GSK-3. The synthetic protocols and data presented in this guide highlight the significance of **Methyl 3-iodoisonicotinate** for researchers and professionals in the field of drug discovery and development.

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References

- 1. rsc.org [rsc.org]
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